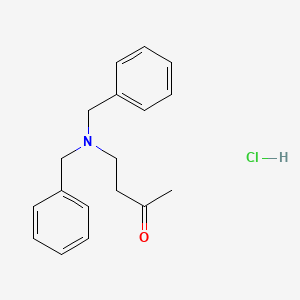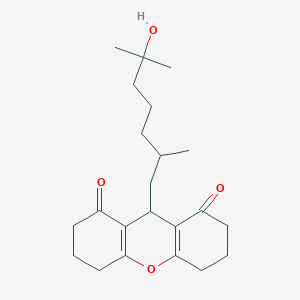
4-(Dibenzylamino)butan-2-one;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dibenzylamino)butan-2-one;hydrochloride is a chemical compound that belongs to the class of ketones. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibenzylamino)butan-2-one;hydrochloride typically involves the condensation of benzylamine with 2-butanone. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
化学反应分析
Types of Reactions
4-(Dibenzylamino)butan-2-one;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in the formation of various substituted derivatives of the compound.
科学研究应用
4-(Dibenzylamino)butan-2-one;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound has been studied for its potential biological properties, including anti-inflammatory, anti-cancer, and anti-bacterial effects in vitro.
Medicine: It is being investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the flavor and fragrance industry to synthesize compounds that mimic natural flavors and scents
作用机制
The mechanism of action of 4-(Dibenzylamino)butan-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as anti-inflammatory or anti-cancer activity .
相似化合物的比较
Similar Compounds
Some compounds similar to 4-(Dibenzylamino)butan-2-one;hydrochloride include:
- 4-(Dibenzylamino)butan-2-one
- 4-(Dibenzylamino)butan-2-ol
- 4-(Dibenzylamino)butan-2-amine.
Uniqueness
Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound in both academic and industrial settings.
属性
IUPAC Name |
4-(dibenzylamino)butan-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO.ClH/c1-16(20)12-13-19(14-17-8-4-2-5-9-17)15-18-10-6-3-7-11-18;/h2-11H,12-15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPQTDGMOSEJDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCN(CC1=CC=CC=C1)CC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2-(benzenesulfonamido)ethylsulfanyl]-N-phenylacetamide](/img/structure/B5064964.png)
![1-cyclohexyl-2-(4-isopropylbenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5064970.png)
![N-[3-(dimethylamino)-2-hydroxypropyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide](/img/structure/B5064978.png)
![[2-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B5064980.png)


![diethyl 2-[(Z)-3-(dimethylamino)-2-ethoxyprop-2-enylidene]propanedioate](/img/structure/B5065013.png)
![N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B5065027.png)

![3-[4-(4-methoxybenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5065046.png)
![N-(2-methoxy-5-nitrophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5065053.png)
![1-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5065066.png)

![N-{[2-(4-biphenylylcarbonyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5065078.png)
